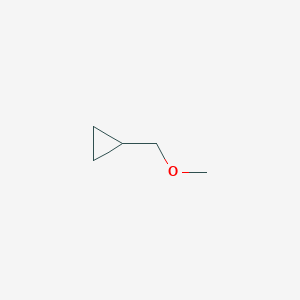

(Methoxymethyl)cyclopropane

Description

Structure

3D Structure

Properties

CAS No. |

1003-13-0 |

|---|---|

Molecular Formula |

C5H10O |

Molecular Weight |

86.13 g/mol |

IUPAC Name |

methoxymethylcyclopropane |

InChI |

InChI=1S/C5H10O/c1-6-4-5-2-3-5/h5H,2-4H2,1H3 |

InChI Key |

XZUHEKNCBBQEBT-UHFFFAOYSA-N |

SMILES |

COCC1CC1 |

Canonical SMILES |

COCC1CC1 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of Methoxymethyl Cyclopropane

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The cyclopropane ring in (methoxymethyl)cyclopropane can be opened through several pathways, including acid-catalyzed, metal-catalyzed, and nucleophilic reactions. These reactions relieve the inherent ring strain of the cyclopropane core, providing a driving force for the transformations.

The acid-catalyzed ring opening of cyclopropylmethyl ethers can proceed to yield homoallylic alcohols. For instance, the hydrolysis of a cyclopropylmethyl methyl ether derivative using glacial acetic acid has been shown to produce the corresponding homoallylic acetate in high yield. ucla.edu This reaction involves the protonation of the ether oxygen, followed by the opening of the cyclopropane ring to form a more stable carbocation, which is then attacked by the acetate nucleophile.

In another study, the acid-catalyzed hydrolysis of a more complex steroid intermediate containing a cyclopropylmethyl methyl ether moiety was achieved using 10% hydrochloric acid in tetrahydrofuran, resulting in the formation of a homoallylic alcohol. ucla.edu

Table 1: Conditions for Acid-Catalyzed Ring Opening of Cyclopropylmethyl Methyl Ether Derivatives

| Substrate | Reagent | Solvent | Product | Yield (%) |

| Steroidal Cyclopropylmethyl Methyl Ether | Glacial Acetic Acid | - | Homoallylic Acetate | 97 |

| 23-keto-steroidal Cyclopropylmethyl Methyl Ether | 10% HCl | THF | Homoallylic Alcohol | 94 |

Data compiled from a study on the total synthesis of xestobergsterol A and its analogues. ucla.edu

While metal-catalyzed ring-opening reactions are a well-established field for various substituted cyclopropanes, specific studies detailing the metal-catalyzed ring opening of this compound are not extensively documented in the reviewed literature.

The direct nucleophilic ring opening of unactivated cyclopropanes, such as this compound, is challenging due to the lack of an electron-withdrawing group to activate the ring. Consequently, there is limited specific information available on the nucleophilic ring-opening reactions of this particular compound in the surveyed scientific literature.

Thermal rearrangements of cyclopropanes are known to occur at high temperatures, often proceeding through diradical intermediates. However, specific studies on the thermal rearrangements and stereomutations of this compound are not readily found in the examined literature.

Reactions Involving the Ether Linkage

The methoxymethyl ether group in this compound can undergo cleavage reactions, which are a common transformation for this type of ether.

The cleavage of the methoxymethyl ether in this compound can be achieved under various conditions. One notable reaction is the oxidation using ruthenium tetroxide (RuO₄). The oxidation of cyclopropylmethyl methyl ether with RuO₄ and sodium periodate as the stoichiometric oxidant yields methyl cyclopropanecarboxylate. actachemscand.org Importantly, this reaction proceeds without the formation of rearranged products, indicating that the cyclopropane ring remains intact during the oxidation of the ether linkage. actachemscand.org

Table 2: Product of RuO₄-Mediated Oxidation of Cyclopropylmethyl Methyl Ether

| Substrate | Oxidizing Agent | Co-oxidant | Product |

| Cyclopropylmethyl methyl ether | RuO₄ | NaIO₄ | Methyl cyclopropanecarboxylate |

This reaction highlights the stability of the cyclopropane ring under these specific oxidative conditions. actachemscand.org

Functionalization of the Methoxymethyl Group

The methoxymethyl (MOM) group in this compound is chemically a methoxymethyl ether. In organic synthesis, this group is frequently employed as a stable and reliable protecting group for alcohols due to its resistance to a variety of reaction conditions. It is generally stable in conditions with a pH range of 4 to 12 and is inert toward many oxidizing agents, reducing agents, bases, and nucleophiles researchgate.net.

The primary functionalization of the methoxymethyl group involves its cleavage, or deprotection, to unveil the corresponding alcohol, cyclopropylmethanol. This transformation is typically achieved under acidic conditions. As an acetal (B89532), the MOM group can be hydrolyzed using a range of Lewis and Brønsted acids researchgate.net. For instance, cleavage can be accomplished by heating the compound in methanol with a catalytic amount of concentrated hydrochloric acid researchgate.net.

The reaction mechanism for the acid-catalyzed deprotection proceeds through protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized oxocarbenium ion and methanol. Subsequent reaction with water furnishes a hemiacetal, which then decomposes to yield the deprotected alcohol (cyclopropylmethanol) and formaldehyde.

| Reagent/Condition | Description |

| Lewis Acids / Brønsted Acids | General reagents for the cleavage of MOM ethers researchgate.net. |

| HCl / Methanol | A common method involving heating with a trace of concentrated acid to achieve deprotection researchgate.net. |

Carbometalation Reactions of Cyclopropenes and Cyclopropanes

Carbometalation reactions, particularly those involving organocopper reagents (organocuprates), are powerful methods for forming carbon-carbon bonds and creating highly substituted, stereodefined cyclopropane structures. In reactions involving cyclopropene precursors to this compound, the methoxymethyl group plays a crucial role in directing the stereochemical outcome of the reaction.

Research has demonstrated that the copper-catalyzed carbometalation of methoxymethyl cyclopropenyl derivatives is highly regio- and diastereoselective acs.orgchemrxiv.org. The methoxymethyl group acts as a directing group, facilitating the syn-addition of the organometallic reagent across the double bond of the cyclopropene ring. This chelation control, where the metal coordinates to the oxygen of the methoxymethyl group, ensures that the nucleophile is delivered to the same face of the ring, resulting in the formation of the syn-diastereomer as the exclusive or major product acs.orgchemrxiv.org.

This method allows for the synthesis of polysubstituted cyclopropanes with excellent control over the relative stereochemistry of the newly introduced substituents. The addition of various Grignard reagents in the presence of a copper catalyst to methoxymethyl cyclopropene derivatives yields the corresponding substituted cyclopropanes in high yields acs.org.

| Reactants | Reagent | Product | Diastereoselectivity |

| Methoxymethyl cyclopropene derivative + Organocuprate | Copper Catalyst | syn-Substituted this compound | High (syn-diastereomer is the unique isomer) acs.org |

| Methoxymethyl cyclopropene derivative + Grignard Reagent (R-MgBr) | Copper Catalyst | syn-R-Substituted this compound | High (delivering corresponding cyclopropanes in excellent yields) acs.org |

Oxidative Transformations

Building upon the carbometalation reaction, subsequent oxidative transformations of the resulting cyclopropylmetal intermediate can be performed. This sequence allows for the introduction of an oxygen functionality onto the cyclopropane ring with high stereocontrol, preserving the three-membered ring structure.

Specifically, the cyclopropylcopper species generated from the diastereoselective carbometalation of a methoxymethyl cyclopropene derivative can undergo a stereoretentive oxidation reaction acs.orgchemrxiv.org. Treatment of the intermediate with an oxenoid, such as one prepared from the metalation of tert-butyl hydroperoxide (tBuOOH), provides the corresponding cyclopropanol derivative acs.orgchemrxiv.org. This oxidation proceeds with retention of configuration at the carbon-metal bond, meaning the hydroxyl group is introduced in the same position previously occupied by the metal.

This carbometalation-oxidation sequence is a powerful tool for synthesizing highly functionalized cyclopropanols with multiple stereocenters as a single diastereomer acs.org. The choice of oxidant is critical; while aerobic oxidation of organometallic species can often lead to a loss of stereochemical information, oxidation with oxenoids is known to be stereoretentive chemrxiv.org.

| Starting Material | Reagent Sequence | Product | Stereochemical Outcome |

| Methoxymethyl cyclopropene | 1. Organocuprate 2. Oxenoid (tBuOOLi) | syn-Cyclopropanol derivative | Stereoretentive oxidation; product isolated as a unique diastereomer acs.orgchemrxiv.org |

Cyclization Reactions with Conjugated Systems

Cyclization reactions of cyclopropanes with conjugated systems, such as [3+2] or [4+3] cycloadditions with dienes, are significant transformations for the synthesis of five- and seven-membered rings. However, this reactivity is predominantly characteristic of "donor-acceptor" (D-A) cyclopropanes. D-A cyclopropanes are activated by the presence of both an electron-donating group (e.g., aryl, alkyl) and an electron-withdrawing group (e.g., ester, nitrile) on the ring.

The mechanism of these reactions typically involves activation by a Lewis acid, which coordinates to the acceptor group and facilitates the cleavage of the polarized carbon-carbon bond of the cyclopropane ring. This generates a stabilized 1,3-zwitterionic intermediate that can be trapped by a conjugated system like a diene.

This compound itself is not a donor-acceptor cyclopropane. It possesses only a weakly electron-donating methoxymethyl group and lacks the requisite electron-withdrawing group needed for activation under typical Lewis acid-catalyzed conditions for cycloaddition. Therefore, it does not generally undergo the same cyclization reactions with conjugated systems that are characteristic of D-A cyclopropanes. The high activation barrier for the ring-opening of such unactivated cyclopropanes prevents them from readily participating in these formal cycloaddition pathways.

Stereochemical Aspects and Conformational Analysis

Chiral Discrimination in (Methoxymethyl)cyclopropane Derivatives

Chiral discrimination, the ability to distinguish between enantiomers, is fundamental in stereoselective synthesis and analysis. For derivatives of this compound, this process often involves the use of chiral selectors, such as cyclodextrin (B1172386) derivatives, which can form diastereomeric complexes with the enantiomers. The efficiency of this discrimination depends on the formation of a host-guest complex, where one enantiomer fits more favorably within the chiral cavity of the selector. nih.govmdpi.com

Cyclodextrins are chiral macrocycles capable of forming inclusion complexes, and their derivatives are effective agents for enantioseparation. nih.govmdpi.com The discrimination mechanism can involve both inclusion of the substrate into the cyclodextrin cavity and interactions with derivatizing groups on the surface of the macrocycle. nih.gov For a chiral derivative of this compound, the cyclopropane (B1198618) ring and the methoxymethyl group would interact differently with the chiral environment of the selector. The stability of the resulting diastereomeric complexes differs, allowing for separation or spectroscopic distinction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these interactions. Techniques like ROESY (Rotating-frame Overhauser Enhancement SpectroscopY) can provide detailed information about the specific intermolecular interactions between the chiral selector and the individual enantiomers of the substrate. nih.gov

Table 1: Factors Influencing Chiral Discrimination of Cyclopropane Derivatives

| Factor | Description | Potential Impact on this compound |

|---|---|---|

| Chiral Selector | The structure and size of the chiral host (e.g., α-, β-, γ-cyclodextrin). | The size of the cyclodextrin cavity must be compatible with the cyclopropane derivative for effective inclusion. |

| Substituents | Functional groups on both the selector and the cyclopropane derivative. | The methoxymethyl group can engage in specific interactions (e.g., hydrogen bonding, dipolar interactions) with the selector. |

| Host-Guest Fit | The geometric compatibility between the chiral selector and the enantiomer. | Optimal fitting leads to a more stable diastereomeric complex and better enantioseparation. nih.gov |

| Surface Interactions | Interactions occurring at the external surface of the chiral selector. | Can dominate over inclusion phenomena, especially with bulky or specifically functionalized selectors. nih.gov |

Conformational Preferences and Rotameric Forms

The conformational landscape of this compound is defined by the rotation around the bond connecting the cyclopropane ring to the methoxymethyl group. The small, rigid cyclopropane ring significantly restricts the available conformations compared to acyclic analogues. rsc.org This conformational rigidity is a key feature exploited in the design of molecules like peptide foldamers. rsc.org

Detailed insights into the conformational preferences can be gained from microwave spectroscopy studies on closely related analogues, such as (azidomethyl)cyclopropane. nih.gov In this analogue, five distinct rotameric forms are theoretically possible, arising from rotations about the C-C and C-N bonds. nih.gov Experimental studies identified three of these rotamers, all characterized by a synclinal orientation of the H-C-C-N atom chain. nih.gov The lowest energy conformer was found to have a synclinal orientation for both the C-C-N-N and H-C-C-N dihedral angles. nih.gov

By analogy, this compound is expected to exhibit similar conformational behavior, with distinct rotamers defined by the dihedral angles involving the C(ring)-CH₂-O-CH₃ chain. The relative energies of these rotamers are determined by a balance of steric hindrance and electronic interactions. Quantum chemical calculations are essential for predicting the rotational constants and relative energies of these conformers, which can then be verified by spectroscopic methods. nih.gov

Table 2: Predicted Conformational Data for (Azidomethyl)cyclopropane Rotamers (Analogue)

| Conformer | H-C-C-N Orientation | C-C-N-N Orientation | Relative Energy (kJ/mol) |

|---|---|---|---|

| IV (Lowest Energy) | Synclinal | Synclinal | 0 |

| V | Synclinal | Antiperiplanar | 1.6(6) |

| III | Synclinal | Synclinal | 2.1(6) |

Data derived from studies on (azidomethyl)cyclopropane, a close structural analogue of this compound. nih.gov

Diastereoselective Control in Synthesis and Reactions

Achieving high diastereoselectivity is a central challenge in the synthesis of substituted cyclopropanes. nih.gov The relative orientation of substituents on the cyclopropane ring is controlled during the cyclopropanation reaction. Modern synthetic methods, including biocatalytic and organocatalytic approaches, offer powerful tools for controlling diastereoselectivity. rochester.eduresearchgate.net

For instance, engineered variants of myoglobin (B1173299) have been shown to catalyze olefin cyclopropanation with high diastereo- and enantioselectivity. rochester.edurochester.edu These biocatalysts create a chiral pocket that directs the approach of the olefin to the carbene donor, favoring the formation of one diastereomer over the other. rochester.edu This strategy has been successful in creating libraries of structurally diverse chiral cyclopropane scaffolds. rochester.edu

Dirhodium tetracarboxylate catalysts are also exceptionally effective in controlling stereoselectivity in cyclopropanation reactions involving donor/acceptor carbenes. nih.gov The choice of ligands on the rhodium catalyst is crucial; bulky, chiral ligands can create a well-defined chiral environment that forces the substrate to approach in a specific orientation, thus dictating the stereochemical outcome. nih.gov Computational studies have shown that diastereoselectivity can be governed by subtle secondary interactions, such as steric repulsion and favorable dispersive forces, between the catalyst's ligands and the approaching substrate. nih.gov

Table 3: Methods for Diastereoselective Cyclopropane Synthesis

| Method | Catalyst/Reagent | Key Features | Diastereomeric Ratio (d.r.) Achieved |

|---|---|---|---|

| Biocatalysis | Engineered Myoglobin | High stereocontrol, broad substrate scope. rochester.edu | >99% de rochester.edu |

| Metal Catalysis | Rh₂(S-pPhTPCP)₄ | High turnover, catalyst-wall interactions control selectivity. nih.gov | Up to >20:1 d.r. nih.gov |

| Organocatalysis | (DHQ)₂AQN | Michael/alkylation cascade under mild conditions. researchgate.net | 60:40 to >95:5 d.r. researchgate.net |

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of a cyclopropane derivative can profoundly influence its subsequent chemical transformations. The fixed spatial arrangement of substituents on the three-membered ring dictates their accessibility and reactivity. This influence is evident in reactions like the hydrogenolysis of the cyclopropane ring, where the stereochemical outcome depends on the initial configuration of the substrate. researchgate.net

In catalyst-controlled reactions, the inherent stereochemistry of the substrate interacts with the chirality of the catalyst to determine the reaction pathway and final product distribution. Computational chemistry provides crucial insights into these complex relationships. escholarship.org For example, density functional theory (DFT) calculations can be used to model the transition states of competing reaction pathways, revealing how catalyst-substrate interactions stabilize one pathway over another. nih.gov

In some cases, reaction selectivity is not determined solely at the transition state. Post-transition state bifurcation (PTSB) phenomena can occur, where a single transition state leads to multiple, competing reaction pathways on a flat potential energy surface. escholarship.org In such scenarios, the final product ratio is governed by the dynamic trajectory of the molecule after passing the transition state, which can be influenced by the substrate's stereochemistry. Understanding these dynamic effects is critical for accurately predicting and controlling selectivity in reactions involving complex cyclopropane derivatives. escholarship.org

Advanced Synthetic Applications of Methoxymethyl Cyclopropane Moieties

(Methoxymethyl)cyclopropane as a Protecting Group

The concept of using a this compound group for protection leverages the established chemistry of acetal-type protecting groups, most notably the closely related methoxymethyl (MOM) ether. The core principle involves the temporary masking of a reactive functional group, typically a hydroxyl group, to prevent it from interfering with reactions at other sites in the molecule. The cyclopropyl (B3062369) substituent is anticipated to modulate the stability and steric environment of the protecting group compared to the simple MOM group.

The protection of hydroxyl groups as (methoxymethyl)cyclopropyl ethers involves the formation of an acetal (B89532) linkage. This transformation would typically be achieved by reacting the alcohol with a (chloromethyl)cyclopropane (B127518) derivative in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This process masks the acidic proton and nucleophilicity of the alcohol, rendering it inert to a wide range of reaction conditions, including those involving organometallic reagents, basic hydrolysis, and many oxidizing or reducing agents. The stability profile is expected to be similar to that of standard MOM ethers, which are known to be stable across a pH range of approximately 4 to 12.

The removal of the this compound protecting group, like other acetal-based groups, is primarily achieved under acidic conditions. The lability of the C-O bond is enhanced by the ability of the ether oxygen to stabilize an adjacent carbocation intermediate. The specific conditions for deprotection can be tuned to achieve selectivity in the presence of other acid-sensitive or acid-stable protecting groups. A variety of reagents and conditions, analogous to those used for MOM ether cleavage, can be employed for this purpose.

The table below summarizes several potential strategies for the deprotection of (methoxymethyl)cyclopropyl ethers, based on established methods for analogous protecting groups.

| Reagent System | Solvent(s) | Temperature | Key Features & Selectivity |

| p-Toluenesulfonic acid (pTSA) | Methanol (MeOH) | Room Temp. to Reflux | Standard, cost-effective method for acid-labile groups. |

| Zinc bromide (ZnBr₂) / n-Propanethiol (n-PrSH) | Dichloromethane (CH₂Cl₂) | 0 °C to Room Temp. | Rapid and mild; highly selective for MOM-type ethers in the presence of other groups like silyl (B83357) ethers or esters. |

| Trimethylsilyl triflate (TMSOTf) / 2,2'-Bipyridyl | Acetonitrile (CH₃CN) | 0 °C to Room Temp. | Highly chemoselective method; can differentiate between various acetal-type protecting groups. |

| Hydrochloric acid (HCl) | Tetrahydrofuran (THF) / Water | Room Temp. | Classic strong acid hydrolysis; effective but may lack selectivity with other acid-sensitive functionalities. |

Building Block in Complex Molecule Synthesis

Beyond its role in protection chemistry, the this compound unit serves as a valuable three-carbon building block. The cyclopropane (B1198618) ring is a key structural motif in numerous biologically active natural products, imparting conformational rigidity and unique metabolic stability. rsc.orgresearcher.life The methoxymethyl group provides a convenient handle for elaboration or modification, making this compound a strategic starting point for complex syntheses.

Functionalized cyclopropanes are powerful precursors for constructing polycyclic systems through cycloaddition reactions. researchgate.netlibretexts.org While this compound itself is not activated for cycloadditions, it can be readily converted into a more reactive derivative. For instance, cleavage of the methyl ether could yield (hydroxymethyl)cyclopropane, which can be further transformed into a vinylcyclopropane (B126155) or a cyclopropane bearing a leaving group. These activated cyclopropanes can then participate in transition-metal-catalyzed [3+2] or [3+3] cycloadditions to rapidly assemble complex polycyclic and bridged-ring frameworks. researchgate.net This strategy allows the pre-formed, strained three-membered ring to be integrated into a larger, more intricate topology.

The this compound scaffold is a versatile starting point for creating a library of other substituted cyclopropane derivatives. nih.govrochester.edu The functional handle of the methoxymethyl group can be chemically manipulated to introduce diverse functionalities. This approach avoids the need to construct the cyclopropane ring at a later stage, which can often require harsh conditions or complex stereochemical control.

The following table outlines hypothetical, yet chemically feasible, transformations to generate diverse cyclopropane derivatives from a this compound precursor.

| Starting Material | Reagent(s) | Product | Potential Application |

| This compound | 1. BBr₃2. PCC or DMP | Cyclopropanecarbaldehyde | Aldol reactions, Wittig olefination |

| This compound | 1. BBr₃2. Jones Oxidation (CrO₃) | Cyclopropanecarboxylic acid | Amide coupling, esterification |

| (Hydroxymethyl)cyclopropane | 1. TsCl, Pyridine2. NaCN | (Cyanomethyl)cyclopropane | Precursor to amines and carboxylic acids |

| (Hydroxymethyl)cyclopropane | SOCl₂ | (Chloromethyl)cyclopropane | Nucleophilic substitution reactions |

The cyclopropane motif is integral to the structure and biological activity of a wide array of natural products, including terpenoids, alkaloids, and fatty acid metabolites. rsc.orgmarquette.edu The synthesis of these molecules often requires the strategic introduction of the three-membered ring. Using a pre-functionalized building block like this compound offers a direct and efficient route to incorporate this structural unit.

Development of Novel Synthetic Reagents and Intermediates

The this compound moiety serves as a valuable precursor for the development of novel synthetic reagents and intermediates, primarily by leveraging the unique reactivity of the cyclopropylmethyl system. Research in this area focuses on transforming the relatively inert this compound into highly reactive species that can serve as versatile building blocks for more complex molecular architectures. Key strategies involve the conversion to organometallic reagents and functionalized cyclopropylmethyl halides, which are then used in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The generation of organometallic intermediates, such as Grignard and organolithium reagents, from cyclopropane derivatives is a cornerstone of their application in synthesis. The methoxy (B1213986) group in this compound can act as a directing group in metalation reactions, facilitating site-selective C-H functionalization. For instance, intramolecular coordination of the alkoxy group can promote lithiation on the cyclopropane ring, creating a pathway to specifically substituted cyclopropane derivatives.

A more common route to reactive intermediates involves the conversion of the methoxymethyl group to a more synthetically versatile handle. This typically involves cleavage of the methyl ether to reveal the corresponding cyclopropylmethanol. This alcohol can then be transformed into a cyclopropylmethyl halide, most commonly (bromomethyl)cyclopropane (B137280). This halide is a key intermediate, serving as the direct precursor to various organometallic reagents.

The synthesis of (bromomethyl)cyclopropane from cyclopropylmethanol, a derivative of this compound, is a well-established process. This transformation is crucial as (bromomethyl)cyclopropane is a versatile building block for introducing the cyclopropylmethyl group into molecules and is a precursor to cyclopropylmethylmagnesium bromide, a significant Grignard reagent.

| Precursor Compound | Transformation | Reagent/Intermediate | Potential Application |

| This compound | Directed Lithiation | (Methoxymethyl)cyclopropyllithium | Nucleophilic addition to carbonyls, alkylation |

| Cyclopropylmethanol | Bromination | (Bromomethyl)cyclopropane | Precursor to Grignard reagents, alkylating agent |

| (Bromomethyl)cyclopropane | Magnesiation | Cyclopropylmethylmagnesium bromide | Grignard reactions, cross-coupling reactions |

The resulting cyclopropylmethylmagnesium bromide is a powerful nucleophile used in a wide array of organic transformations. Its utility is demonstrated in its reactions with various electrophiles, leading to the formation of more complex structures containing the cyclopropylmethyl motif. The development of these reagents from the this compound scaffold highlights a strategic approach to activating and utilizing the cyclopropane unit in advanced organic synthesis.

Below is a table detailing the types of reactions that these novel intermediates, derived from the this compound framework, can undergo.

| Reagent/Intermediate | Electrophile | Reaction Type | Product Class |

| Cyclopropylmethylmagnesium bromide | Aldehydes, Ketones | Nucleophilic Addition | Secondary and Tertiary Alcohols |

| Cyclopropylmethylmagnesium bromide | Esters | Nucleophilic Acyl Substitution | Ketones, Tertiary Alcohols |

| Cyclopropylmethylmagnesium bromide | CO₂ | Carboxylation | Carboxylic Acids |

| (Methoxymethyl)cyclopropyllithium | Alkyl Halides | Alkylation | Substituted (Methoxymethyl)cyclopropanes |

| (Bromomethyl)cyclopropane | Amines, Alcohols, Thiols | Nucleophilic Substitution | Cyclopropylmethylamines, -ethers, -sulfides |

These transformations underscore the role of this compound as a foundational element for creating a diverse range of synthetic tools, enabling the construction of complex molecules with potential applications in medicinal chemistry and materials science.

Computational and Theoretical Investigations of Methoxymethyl Cyclopropane

Quantum Chemical Studies of Structure and Bonding

Quantum chemical calculations provide a detailed picture of the electronic structure and geometry of (methoxymethyl)cyclopropane. The cyclopropane (B1198618) ring is well-known for its unique bonding, often described by the Walsh model, which involves sp²-hybridized carbons forming a σ-framework with bent carbon-carbon bonds lying outside the direct internuclear axes. This arrangement imparts significant π-character to the C-C bonds.

High-level computations on the parent cyclopropane molecule have established its equilibrium geometry with high accuracy. For instance, calculations at the CCSD(T)/cc-pVQZ level of theory predict a C-C bond length of approximately 1.502 Å and a C-H bond length of 1.078 Å smu.edu. The introduction of a methoxymethyl substituent is expected to perturb this geometry. Theoretical studies on other substituted cyclopropanes show that both bond lengths and angles adjust to the electronic and steric demands of the substituent.

For example, a quantum chemical study on a complex substituted cyclopropane, 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane, using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, revealed C-C bond lengths within the cyclopropane ring of 1.49 Å, 1.514 Å, and 1.49 Å healthinformaticsjournal.com. This variation and slight elongation compared to unsubstituted cyclopropane can be attributed to the electronic effects of the bulky substituents healthinformaticsjournal.com. The methoxymethyl group, containing an electronegative oxygen atom, can influence the electronic distribution in the ring. Theoretical models suggest that electronegative substituents can pull electron density from the ring, which may affect the stability and geometry smu.edu. The interaction between the substituent's orbitals and the Walsh orbitals of the ring can lead to a strengthening of the adjacent (vicinal) ring bonds and a weakening of the distal (basal) bond.

| Compound | Computational Method | C-C Bond Length (Å) | Reference |

|---|---|---|---|

| Cyclopropane | CCSD(T)/cc-pVQZ | 1.502 | smu.edu |

| 1-Acetyl-2-(4-benzyloxy-3-methoxyphenyl)cyclopropane | DFT B3LYP/6-311++G(d,p) | 1.49, 1.514, 1.49 | healthinformaticsjournal.com |

Mechanistic Insights via Computational Modeling

Computational modeling is indispensable for elucidating the complex mechanisms of reactions involving cyclopropane rings. The inherent ring strain in this compound makes it susceptible to various ring-opening reactions, and theoretical calculations can map the potential energy surfaces for these transformations, identifying transition states, intermediates, and activation barriers.

Studies on monosubstituted cyclopropanes indicate that the reaction mechanism is highly dependent on the nature of the substituent nih.gov. For example, in acid-catalyzed ring-opening hydroarylation, cyclopropanes with electron-donating aryl groups tend to react via an SN1-type mechanism involving a carbocation intermediate. Conversely, those with electron-withdrawing carbonyl groups often proceed through a homo-conjugate addition pathway nih.gov. The methoxymethyl group is not strongly activating or deactivating, suggesting its reactions could follow complex or competing pathways that computational studies could help unravel.

Computational investigations of other substituted cyclopropane reactions, such as hydroboration, have been performed using DFT researchgate.net. These studies show that the reaction proceeds through three-centered "loose" or "tight" transition states, and the calculations can predict the regioselectivity of borane addition across the C-C bonds researchgate.net. Similarly, modeling the Brandi-Guarna rearrangement of 5-spirocyclopropane isoxazolidines has shown that the reaction is initiated by the homolysis of an N-O bond, followed by the cleavage of one of the cyclopropane C-C bonds researchgate.net. Such computational work is crucial for understanding which bonds are likely to break and what products will form, insights that are directly applicable to predicting the reactivity of this compound researchgate.net.

Conformation and Energy Landscape Analysis

The flexibility of the methoxymethyl substituent allows this compound to exist in multiple conformations, which can be explored computationally. The analysis of the molecule's potential energy landscape involves calculating the energy as a function of the rotation around its single bonds. The primary rotational degrees of freedom are around the C(ring)–CH₂ bond and the CH₂–O bond.

Computational studies on analogous molecules provide insight into the likely conformational preferences and rotational barriers. For instance, a detailed conformational analysis of cyclopropyl (B3062369) methyl ketone, a structurally similar compound, was performed using ab initio quantum mechanical methods uwlax.edu. These calculations determined that the most stable conformation is the s-cis form, where the carbonyl group is eclipsed with the cyclopropane ring, with a calculated rotational barrier uwlax.edu. This preference is attributed to favorable orbital interactions between the cyclopropyl and carbonyl groups. For this compound, similar calculations would reveal the preferred dihedral angle between the cyclopropane ring and the C-O-C plane.

Furthermore, computational studies on simple ethers, like methyl ethyl ether, have determined the barriers to rotation around the C-O bonds figshare.com. These barriers are typically low, suggesting that at room temperature, rotation around the CH₂-O bond in this compound would be rapid. A complete conformational analysis would involve a two-dimensional scan of the potential energy surface, varying the dihedral angles of both the C(ring)–CH₂ and CH₂–O bonds to locate all energy minima (stable conformers) and saddle points (transition states for rotation).

| Molecule/Cation | Bond of Rotation | Method | Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclopropylmethyl Cation | C(ring)-C⁺ | Solvolysis Rates | 14 | cdnsciencepub.comcdnsciencepub.comresearchgate.net |

| Cyclopropylmethyl Cation | C(ring)-C⁺ | NMR | 13.7 | cdnsciencepub.com |

| Methyl Ethyl Ether | CH₂-O | B3LYP/6-31G(d) | ~2.5-5 (varies by bond) | figshare.com |

Strain Energy Calculations and its Impact on Reactivity

The cyclopropane ring is characterized by significant ring strain, a combination of angle strain (from the 60° internal C-C-C angles) and torsional strain (from the eclipsing C-H bonds). The total strain energy of the parent cyclopropane molecule is calculated to be approximately 27.6-28.6 kcal/mol nih.govmasterorganicchemistry.com. This stored energy is a primary driver for the ring-opening reactions that are characteristic of cyclopropane chemistry.

Computational methods are essential for quantifying how substituents affect this strain energy. The effect can be complex, involving both steric and electronic factors. Theoretical studies using high-level ab initio calculations have shown that alkyl substituents can have a meaningful impact on the strain energy acs.org. For instance, studies on methyl-substituted cyclopropanes found that the fundamental ring strain energy remains constant at about 117.9 kJ/mol (28.2 kcal/mol), with additional strain arising from steric interactions between substituents acs.org.

In contrast, electronegative substituents can have a more pronounced electronic effect. For fluorocyclopropanes, the strain energy was found to increase significantly with the number of fluorine atoms, an effect that correlates with the increasing curvature of the "banana-like" bonds in the ring acs.org. The methoxymethyl group contains an electronegative oxygen atom, which would be expected to influence the ring's electronic structure, but also has an alkyl component. Therefore, calculating the precise strain energy of this compound requires specific computational approaches, such as using homodesmotic reactions. In these theoretical reactions, the number and types of bonds are conserved on both sides of the equation, allowing for a direct calculation of the strain in the cyclic molecule relative to strain-free reference compounds acs.orgmdpi.com. The magnitude of this calculated strain energy provides a quantitative measure of the molecule's thermodynamic instability and its propensity to undergo reactions that relieve this strain.

| Compound | Computational Method | Strain Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cyclopropane | Heat of Combustion Data | 27.6 | masterorganicchemistry.com |

| Cyclopropane | CBS-APNO | 28.6 | nih.gov |

| Cyclobutane | Heat of Combustion Data | 26.3 | masterorganicchemistry.com |

| Cyclohexane | CBS-APNO | 2.2 | nih.gov |

| Cyclopropanone | CBS-Q (Corrected) | 49 | nih.gov |

| gem-Dimethylcyclopropane | G2 Level Theory | ~21-22 (lower than cyclopropane) | acs.org |

Future Research Directions in Methoxymethyl Cyclopropane Chemistry

Exploration of New Catalytic Systems for Synthesis

The synthesis of cyclopropanes, including (Methoxymethyl)cyclopropane, has traditionally relied on a handful of methods, some of which require harsh conditions or stoichiometric, high-energy reagents. The future of cyclopropane (B1198618) synthesis lies in the development of novel catalytic systems that offer greater efficiency, selectivity, and sustainability.

A primary research thrust is the move away from expensive and rare noble metals like rhodium and palladium towards catalysts based on earth-abundant and less toxic metals. digitellinc.comemory.edu Iron, for instance, is emerging as a highly promising candidate. Iron porphyrin complexes have been shown to catalyze cyclopropanation reactions with high efficiency and selectivity. amazonaws.com Furthermore, biocatalytic approaches using engineered heme proteins, such as myoglobin (B1173299), are gaining significant traction. acs.org These "carbene transferases" can be evolved in the laboratory to achieve specific selectivities and can operate in environmentally benign aqueous systems. acs.orgaip.org

Another avenue of exploration is the development of novel catalyst architectures and activation modes. Metal-free catalysis, using Lewis acids like tris(pentafluorophenyl)borane, presents an alternative to transition metal-based systems, offering different reactivity profiles and avoiding metal contamination in the final products. nih.gov Heterogeneous catalysts, such as Palladium on Carbon (Pd/C), are also being investigated for easier separation and recycling, which is crucial for industrial applications. researchgate.net The goal is to create a diverse toolbox of catalysts that can be tailored to specific substrates and desired outcomes, enabling the efficient synthesis of this compound and its derivatives under mild and sustainable conditions. digitellinc.com

Table 1: Comparison of Emerging Catalytic Systems for Cyclopropanation

| Catalyst Type | Metal Center | Key Advantages | Future Research Focus |

|---|---|---|---|

| Metalloenzymes | Iron (in heme) | High stereoselectivity, sustainable (aqueous media), evolvable for specific substrates. acs.org | Expanding substrate scope, engineering for non-natural carbene precursors. aip.org |

| Bioinspired Complexes | Iron, Cobalt | Utilizes earth-abundant metals, high efficiency, tunable ligand sphere. amazonaws.com | Understanding mechanism of inner-sphere vs. outer-sphere pathways. |

| Heterogeneous Catalysts | Palladium, etc. | Recyclable, suitable for flow chemistry, simplified product purification. researchgate.net | Improving stability, preventing metal leaching, expanding substrate compatibility. researchgate.net |

| Metal-Free Catalysts | Boron (Lewis Acids) | Avoids transition metal contamination, low toxicity, unique reactivity. nih.gov | Broadening the scope of compatible carbene precursors and olefin substrates. |

| Mixed-Ligand Catalysts | Rhodium | Fine-tuning of steric and electronic properties for enhanced selectivity. digitellinc.com | Rational design of ligand combinations for specific stereochemical outcomes. |

Development of Stereodivergent Methodologies

This compound can exist as multiple stereoisomers, and the specific three-dimensional arrangement of its atoms can dramatically influence its biological activity or material properties. While methods for stereoselective synthesis (favoring one stereoisomer) are well-established, a significant future challenge is the development of stereodivergent methodologies. Stereodivergent synthesis allows for the selective formation of any desired stereoisomer of a product from a common set of starting materials, simply by changing the catalyst or reaction conditions.

A frontier in this area is the use of engineered enzymes. By remodeling the active site of myoglobin-based carbene transferases through directed evolution, researchers have successfully created sets of biocatalysts with divergent stereoselectivities. acs.org One variant might produce the (1R,2S) enantiomer of a cyclopropane product, while another, with only minor changes to its amino acid sequence, can be engineered to produce the (1S,2R) enantiomer with equally high fidelity. acs.orgaip.org This powerful approach provides access to all possible stereoisomers of complex cyclopropane-fused lactones, which are valuable synthetic intermediates. acs.org

Future work will focus on expanding this biocatalytic platform to a broader range of substrates relevant to this compound synthesis. The goal is to develop a predictable, programmable approach where the desired stereochemical outcome can be dialed in by selecting the appropriate engineered enzyme from a library. This would represent a paradigm shift in asymmetric synthesis, moving from catalyst-controlled reactions that yield a single enantiomer to a holistic strategy that provides access to the complete stereochemical landscape of a molecule.

Expanding Scope in Complex Molecule Synthesis

The cyclopropane ring is a key structural motif in a wide array of pharmaceuticals and biologically active natural products. nih.govnih.gov A major limitation of many traditional cyclopropanation methods is their lack of compatibility with the sensitive functional groups found in these complex molecules. Consequently, the cyclopropane ring often has to be installed early in a long synthetic sequence.

The future in this domain is the development of robust and highly chemoselective catalytic methods that enable the late-stage functionalization (LSF) of complex molecules. spectroscopyeurope.com LSF is a powerful strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. wordpress.com Applying this to cyclopropanation would allow chemists to introduce a this compound unit onto an existing molecular scaffold, rapidly generating a library of analogues for biological testing.

Research will focus on catalysts that operate under exceptionally mild conditions and tolerate a wide variety of functional groups, such as amides, esters, and heterocycles, which are common in drug candidates. emory.edu The development of such methods would streamline the synthesis of novel derivatives of existing drugs, potentially improving their potency, selectivity, or pharmacokinetic properties. For example, a future methodology could allow for the direct cyclopropanation of a complex polyketide natural product to explore how the introduction of a this compound group affects its bioactivity.

Advanced Spectroscopic and Structural Characterization Techniques

As chemists develop methods to synthesize increasingly complex molecules containing the this compound unit, the need for powerful analytical techniques to unambiguously determine their structure and stereochemistry becomes paramount. While standard Nuclear Magnetic Resonance (NMR) and X-ray crystallography are mainstays, future research will increasingly rely on more advanced and specialized techniques.

In the realm of NMR, solid-state NMR (ssNMR) will be crucial for characterizing materials or crystalline intermediates where dissolution is not feasible. emory.edu For molecules in solution, advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are essential for determining relative stereochemistry and conformational preferences by probing through-space interactions between protons. wordpress.com For highly complex spin systems, specialized techniques such as homonuclear decoupling can simplify crowded spectra to allow for more accurate quantification and analysis. schrodinger.comamericanlaboratory.com Furthermore, performing NMR in anisotropic media, such as nematic liquid crystals, can provide highly precise structural data, including bond lengths and angles in the solution state. aip.org

For determining absolute configuration, especially for non-crystalline samples, Vibrational Circular Dichroism (VCD) is a powerful emerging technique. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govspectroscopyeurope.com By comparing the experimental VCD spectrum to one predicted by Density Functional Theory (DFT) calculations, the absolute configuration can be confidently assigned. researchgate.netdtic.mil The synergy between experimental VCD and computational chemistry provides a reliable alternative to X-ray crystallography, particularly for oils or amorphous solids. spectroscopyeurope.com

Deeper Understanding of Reaction Dynamics and Selectivity

The rational design of new catalysts and reactions for this compound synthesis requires a fundamental understanding of the underlying reaction mechanisms. Future progress will be heavily driven by the synergy between experimental studies and high-level computational chemistry.

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate details of catalytic cycles. nih.gov Researchers can use DFT to map out potential energy surfaces, identify transition state structures, and calculate activation barriers for different reaction pathways. researchgate.net This allows for a detailed understanding of how a catalyst's structure, including its metal center and ligands, influences the reaction's outcome. digitellinc.comamazonaws.com For example, computational studies can explain why a particular rhodium catalyst favors the trans cyclopropane product or how π-π stacking interactions in the transition state lead to high enantioselectivity. digitellinc.com

Looking forward, the role of computational chemistry will shift from being merely explanatory to being predictive. By simulating reaction mechanisms in silico, chemists will be able to screen potential catalysts and reaction conditions before ever entering the lab, saving significant time and resources. Molecular dynamics (MD) simulations will provide insights into the dynamic behavior of catalysts and substrates, revealing how solvent effects and catalyst flexibility influence selectivity. This deeper, atomistic understanding of reaction dynamics will enable the de novo design of catalysts specifically tailored for the high-yield, high-selectivity synthesis of a desired this compound stereoisomer.

Q & A

Q. What are the optimal synthetic routes for (methoxymethyl)cyclopropane, and how do reaction conditions influence yield?

Methodological Answer: To optimize synthesis, consider variations in catalysts (e.g., transition metals), solvents (polar vs. nonpolar), and temperature. For example, cyclopropanation via [2+1] cycloaddition using carbenes or transition-metal-mediated methods may yield different stereochemical outcomes. Characterize intermediates via GC-MS or NMR to track reaction progress. Always report purity (>95% by GC) and validate products using spectroscopic data (¹H/¹³C NMR, IR) .

Q. How can the stability of this compound under varying storage conditions be systematically evaluated?

Methodological Answer: Conduct accelerated stability studies by exposing the compound to controlled temperatures (e.g., 4°C, 25°C, 40°C), humidity levels, and light exposure. Monitor degradation using HPLC or GC over weeks/months. Compare retention times and peak areas to detect decomposition products. Document changes in physical properties (e.g., color, viscosity) and correlate with spectroscopic shifts .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer: Prioritize ¹H NMR for methoxy (-OCH₃) and cyclopropane ring proton signals (δ 0.5–1.5 ppm). Use ¹³C NMR to confirm quaternary carbons in the cyclopropane ring (δ 10–20 ppm). IR spectroscopy can identify C-O-C stretching (~1100 cm⁻¹). For advanced validation, employ high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Advanced Research Questions

Q. How do steric and electronic effects of the methoxymethyl group influence the reactivity of cyclopropane in ring-opening reactions?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and transition states. Experimentally, compare reaction rates with substituent analogs (e.g., methyl vs. methoxymethyl) under identical conditions (acidic, basic, or catalytic). Use kinetic studies (UV-Vis or NMR monitoring) to quantify activation energies and propose mechanisms .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Methodological Answer: Re-evaluate experimental setups (e.g., calorimetry vs. computational ΔHf values) and ensure purity of samples (>99%). Cross-validate using multiple techniques: combustion calorimetry for enthalpy of formation and gas-phase ion cyclotron resonance for proton affinity. Address discrepancies by publishing raw datasets and computational input files for peer validation .

Q. How can computational models predict the environmental fate of this compound?

Methodological Answer: Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (log P). Simulate atmospheric oxidation pathways using Gaussian or ORCA software. Validate predictions with experimental ozonolysis or photolysis studies under UV light, analyzing products via GC-MS .

Q. What catalytic systems enhance the enantioselective synthesis of this compound derivatives?

Methodological Answer: Screen chiral catalysts (e.g., Ru-, Rh-, or Ir-based complexes) in asymmetric cyclopropanation. Use enantiomeric excess (ee) as a metric, determined by chiral HPLC or polarimetry. Optimize ligand design (e.g., bisoxazolines) to improve stereocontrol. Report turnover numbers (TON) and frequencies (TOF) to benchmark efficiency .

Q. How does the methoxymethyl substituent affect cyclopropane’s strain energy compared to other derivatives?

Methodological Answer: Calculate strain energy via molecular mechanics (MMFF94) or ab initio methods (MP2/cc-pVTZ). Compare with methyl-, ethyl-, and hydroxyl-substituted cyclopropanes. Correlate computational results with experimental thermochemical data (e.g., heat of combustion) to assess substituent effects on ring stability .

Methodological Guidelines

- Data Reproducibility : Document experimental protocols in triplicate, including reagent lot numbers and instrument calibration details .

- Ethical Reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature for chemical descriptions .

- Advanced Modeling : Archive computational workflows (e.g., Gaussian input files) in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.